![molecular formula C7H13NO3 B3029590 (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid CAS No. 716362-72-0](/img/structure/B3029590.png)
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Overview
Description
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, also known as L-homoserine lactone, is a small molecule that plays a significant role in bacterial communication and quorum sensing. It is a natural product that is produced by many Gram-negative bacteria, including Pseudomonas aeruginosa, Vibrio fischeri, and Escherichia coli. This molecule is involved in regulating gene expression and coordinating bacterial behavior, making it an important target for scientific research.
Mechanism of Action
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone acts as a signaling molecule, binding to specific receptors on bacterial cells and triggering a response. When the concentration of this compound lactone reaches a certain threshold, the bacteria respond by altering their behavior, such as increasing the production of virulence factors or forming biofilms.
Biochemical and Physiological Effects:
This compound lactone can have a range of biochemical and physiological effects on bacterial cells, depending on the specific bacteria and the concentration of the molecule. It can regulate gene expression, alter metabolism, and affect cell division and growth. In some cases, this compound lactone can also trigger a stress response in bacterial cells.
Advantages and Limitations for Lab Experiments
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone is a valuable tool for studying bacterial behavior and communication in the lab. Its ability to trigger specific responses in bacteria makes it useful for investigating the mechanisms of quorum sensing and developing new antibacterial agents. However, the effects of this compound lactone can be highly dependent on the specific bacteria and the concentration of the molecule, making it difficult to generalize results across different experiments.
Future Directions
There are many potential future directions for research on (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone. One area of interest is the development of new antibacterial agents that target quorum sensing mechanisms. Another direction is the investigation of the role of this compound lactone in other bacterial species and the potential for cross-species communication. Additionally, researchers are exploring the use of this compound lactone as a tool for studying bacterial behavior and communication in complex environments, such as in the human microbiome.
Scientific Research Applications
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone has been extensively studied for its role in bacterial communication and quorum sensing. It is involved in regulating the expression of genes that control virulence, biofilm formation, and antibiotic resistance. This molecule is also being investigated for its potential use in developing new antibacterial agents and as a tool for studying bacterial behavior and communication.
properties
IUPAC Name |
(3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFHLAYWGDGHK-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665412 | |
Record name | (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
716362-72-0 | |
Record name | (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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